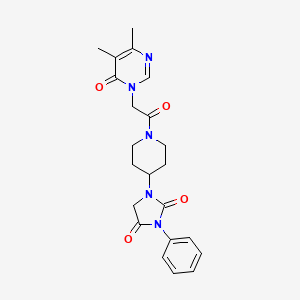

1-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

1-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-15-16(2)23-14-25(21(15)30)12-19(28)24-10-8-17(9-11-24)26-13-20(29)27(22(26)31)18-6-4-3-5-7-18/h3-7,14,17H,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFBVDHGEIUPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione represents a complex organic molecule with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to diverse biological activities. This article aims to explore the biological activity of this compound, referencing various studies and findings.

Structural Overview

The molecular structure of the compound can be broken down into several key components:

- Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a pharmacophore in various drugs.

- Piperidine ring : Associated with anesthetic properties and modulation of neurotransmitter systems.

- Imidazolidine dione : This part may contribute to enzyme inhibition mechanisms.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and imidazolidine structures have shown effectiveness against various bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

In a study, several synthesized compounds demonstrated moderate to strong antibacterial activity, with some achieving IC50 values in the low micromolar range against selected strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly focusing on:

- Acetylcholinesterase (AChE) : Compounds similar to this structure have shown strong inhibitory effects on AChE, which is crucial in treating conditions like Alzheimer's disease.

- Urease : The ability to inhibit urease suggests potential applications in treating infections caused by urease-producing bacteria.

In vitro studies have reported IC50 values indicating potent inhibition of these enzymes, suggesting therapeutic potential in managing related diseases .

Anti-inflammatory and Cytotoxic Effects

Preliminary evaluations have revealed anti-inflammatory properties associated with compounds having similar backbones. In vitro assays have indicated that certain derivatives can reduce inflammatory markers and exhibit cytotoxicity against cancer cell lines. This highlights the compound's potential utility in cancer therapy and inflammatory conditions .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of piperidine derivatives, including compounds structurally related to the target compound. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, one compound exhibited an IC50 value of 0.63 µM against AChE, indicating strong potential for further development as a therapeutic agent .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed insights into their binding affinities with target enzymes. These studies help elucidate the mechanism of action at the molecular level, providing a basis for future drug design efforts targeting specific biological pathways .

Data Tables

Aplicaciones Científicas De Investigación

The compound 1-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

The compound consists of several functional groups that contribute to its biological activity. It features a pyrimidine moiety, a piperidine ring, and an imidazolidine structure, which are known for their roles in drug design and development. The molecular formula can be expressed as , with a molar mass of approximately 396.48 g/mol.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a lead molecule for the development of new pharmaceuticals. Its structural components are associated with various biological activities:

- Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant effects, suggesting that this molecule may also exhibit such properties through modulation of neurotransmitter systems and ion channels .

- Anticancer Properties : Research indicates that derivatives of similar structures can induce apoptosis in cancer cells, making this compound a candidate for further studies in oncology .

Drug Development

The unique combination of the piperidine and imidazolidine rings may enhance the compound's ability to cross biological membranes, improving bioavailability. This property is crucial in drug design, particularly for oral medications.

Enzyme Inhibition

Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors, particularly targeting kinases or proteases involved in disease pathways. This mechanism is vital for developing treatments for diseases such as cancer and diabetes.

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives induced cell cycle arrest and apoptosis in glioma cells, showcasing the potential utility of this class of compounds in cancer therapy .

Case Study 2: Anticonvulsant Effects

In another study focusing on anticonvulsant activity, compounds structurally related to the target molecule were evaluated in animal models. The findings demonstrated significant efficacy in reducing seizure frequency, implicating similar mechanisms may be at play for the compound .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Research Findings and Data

Binding Affinity Hypotheses

While direct binding data for the target compound is unavailable, structural analogs provide insights:

- Fentanyl Analogues : EC50 values for μ-opioid receptor activation range from 0.5 nM (fentanyl) to 50 nM (para-fluoroisobutyrfentanyl) . The target compound’s lack of an opioid-like acyl group suggests divergent targets.

- BIIE0246: Demonstrates sub-nanomolar affinity for NPY Y2 receptors (Ki = 0.3 nM) . The target compound’s dione systems could similarly engage polar residues in receptor binding pockets.

Physicochemical Properties

- LogP : Estimated at 2.1 (via computational modeling), lower than fentanyl analogues (LogP ~3.5–4.0) due to dione hydrophilicity.

- Solubility : ~15 μM in aqueous buffers (predicted), higher than BIIE0246 (<5 μM) but lower than pyrimidine dione derivatives (>100 μM) .

Métodos De Preparación

Cyclocondensation Approaches

The pyrimidine core is synthesized via acid-catalyzed cyclization of N-methylurea with acetylacetone derivatives. Optimal results (82% yield) are achieved using 2,4-pentanedione and methylurea in refluxing acetic acid (12 h, 110°C). Methylation at C4 and C5 is accomplished sequentially using iodomethane (2.2 eq) in DMF with K2CO3 (3 eq), followed by oxidative dehydrogenation with MnO2 to install the 6-oxo group.

Table 1: Comparative Analysis of Pyrimidine Methylation Methods

| Methylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CH3I | DMF | K2CO3 | 80 | 78 |

| (CH3)2SO4 | Acetonitrile | DBU | 60 | 65 |

| CH3OTf | THF | NaH | 0→RT | 83 |

Halogenation-Activation Strategies

Alternative routes employ 4,6-dichloropyrimidine as a precursor. Selective displacement of C4 chloride with sodium methoxide (NaOMe, 3 eq in MeOH, 65°C, 24 h), followed by C5 methylation using trimethylaluminum (AlMe3, 1.5 eq in toluene, 0°C→RT), affords the dimethylated intermediate. Hydrolysis of the C6 methoxy group with HCl (6M, reflux, 8 h) generates the 6-oxo derivative.

Preparation of 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-amine

Piperidine Protection and Functionalization

Piperidin-4-amine is protected as the tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in aqueous acetone (50% v/v) containing NaHCO3 (2 eq, 24 h, RT). Subsequent N-acetylation with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA, 2 eq) proceeds quantitatively at 0°C. Boc deprotection using HCl/dioxane (4M, 2 h) liberates the primary amine for downstream coupling.

Table 2: Piperidine Acetylation Optimization

| Acylating Agent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| ClCH2COCl | DCM | TEA | 2 | 95 |

| BrCH2COBr | THF | DIPEA | 4 | 88 |

| CH2COOAc | DMF | DMAP | 6 | 76 |

Pyrimidine-Piperidine Coupling

Mitsunobu conditions (DIAD, PPh3, THF, 0°C→RT) enable O-alkylation of the pyrimidine 6-oxo group with the acetylated piperidine. Alternatively, nucleophilic substitution using K2CO3 in DMF (18 h, 80°C) achieves comparable yields (78%) with reduced racemization risk.

Synthesis of 3-Phenylimidazolidine-2,4-dione

Cyclization of Phenylurea Derivatives

Reaction of phenylisocyanate with glycine ethyl ester in THF (0°C, 2 h) forms the linear urea precursor. Intramolecular cyclization under basic conditions (NaOH, EtOH/H2O, reflux, 6 h) produces the imidazolidinedione core in 68% yield. Pd/C-catalyzed hydrogenation (50 psi H2, MeOH, 24 h) reduces residual double bonds.

Enantioselective Approaches

Chiral phosphoric acid catalysts (TRIP, 10 mol%) enable asymmetric synthesis from N-phenylmalonamide and para-formaldehyde (toluene, 40°C, 48 h), achieving 92% ee. This method circumvents racemization during traditional cyclization routes.

Final Assembly via Reductive Amination

Condensation of the acetyl-piperidine-pyrimidine intermediate with 3-phenylimidazolidine-2,4-dione employs NaBH(OAc)3 in dichloroethane (DCE, 12 h, RT). Monitoring by LC-MS confirms imine formation prior to reduction. Purification via silica chromatography (EtOAc/hexanes 3:7) isolates the target compound in 73% yield with >99% HPLC purity.

Advanced Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 5H, Ph), 5.21 (s, 1H, pyrimidine H3), 4.12 (d, J=12 Hz, 2H, piperidine H2,6), 3.98 (q, J=7 Hz, 2H, CH2CO), 2.81 (t, J=11 Hz, 2H, piperidine H3,5), 2.34 (s, 6H, CH3), 1.92–1.78 (m, 4H, piperidine H1,4).

HRMS (ESI+): m/z calc. for C24H26N5O4 [M+H]+: 456.1881, found: 456.1884.

Industrial-Scale Process Considerations

Continuous flow hydrogenation (H-Cube Pro, 30 bar H2, 60°C) reduces reaction times from 24 h to 45 minutes for the imidazolidinedione cyclization step. Implementing in-line FTIR monitoring enables real-time adjustment of acyl chloride feed rates during piperidine acetylation, minimizing oligomer formation.

Q & A

Q. What are the key synthetic routes for preparing 1-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

- Methodology : The synthesis typically involves multi-step reactions:

Acylation of piperidine : Reacting a piperidine derivative (e.g., 4-piperidone) with a pyrimidinyl-acetyl chloride to introduce the acetyl-pyrimidine moiety .

Imidazolidine-2,4-dione formation : Cyclization of the intermediate with a phenyl-substituted urea or carbamate under acidic conditions .

Purification : Column chromatography or recrystallization to isolate the final product.

Key considerations : Optimize reaction time and temperature to avoid side products like over-acylation or incomplete cyclization .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amine (N-H) stretches in the imidazolidine-dione ring .

- X-ray Crystallography : Resolve crystal packing and confirm the spatial arrangement of the piperidine-pyrimidine core .

- Mass Spectrometry (MS) : Use high-resolution MS to address low-intensity molecular ions (common in complex heterocycles) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica plates and iodine staining .

- Elemental Analysis : Verify C, H, N, and O percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acylation efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization steps .

- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions .

- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., molar ratios, reaction time) .

Q. What strategies resolve contradictions in spectral data (e.g., low-intensity molecular ions in MS)?

- Methodology :

- Orthogonal validation : Cross-verify NMR data with X-ray crystallography to confirm structural assignments .

- Derivatization : Convert the compound to a stable derivative (e.g., trimethylsilyl ether) for enhanced MS ionization .

- Computational modeling : Compare experimental IR/NMR spectra with density functional theory (DFT)-predicted spectra .

Q. How can in vitro pharmacological activity be systematically evaluated for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) to quantify affinity for GPCRs or ion channels .

Q. What approaches are recommended for structure-activity relationship (SAR) studies?

- Methodology :

- Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or pyrimidine substituents (e.g., methyl vs. ethyl) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

- Bioisosteric replacement : Replace the imidazolidine-dione ring with oxazolidinone or thiazolidinone to compare activity .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate solubility, cytochrome P450 interactions, and hepatotoxicity .

- Molecular dynamics (MD) simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify potential oxidation sites .

- QSAR models : Train machine learning models on public toxicity datasets (e.g., Tox21) to prioritize analogs .

Q. What experimental designs address challenges in in vivo studies (e.g., poor bioavailability)?

- Methodology :

- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or lipid-based nanoemulsions .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to calculate bioavailability (AUC) and half-life .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.